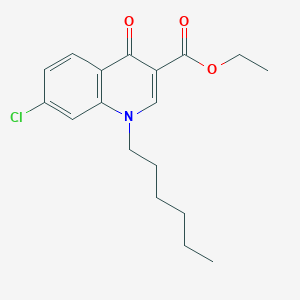![molecular formula C24H12Cl2F6N2O2 B11993073 (1E,2E)-bis({5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methylidene)hydrazine](/img/structure/B11993073.png)
(1E,2E)-bis({5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methylidene)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde ((E)-{5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furyl}methylidene)hydrazone is an organic compound characterized by the presence of a furan ring, a chlorinated phenyl group, and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde ((E)-{5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furyl}methylidene)hydrazone typically involves the following steps:
Formation of 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde: This can be achieved through the reaction of 2-chloro-5-(trifluoromethyl)benzaldehyde with furfural under acidic or basic conditions.
Hydrazone Formation: The aldehyde group of 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde reacts with hydrazine or a hydrazine derivative to form the hydrazone.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the hydrazone group, converting it to the corresponding amine.
Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde ((E)-{5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furyl}methylidene)hydrazone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde ((E)-{5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furyl}methylidene)hydrazone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve modulation of enzyme activity, receptor binding, or interference with nucleic acid function.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde: The parent aldehyde compound.
5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furylamine: The corresponding amine derivative.
5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furylmethanol: The alcohol derivative.
Uniqueness
5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde ((E)-{5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furyl}methylidene)hydrazone is unique due to the presence of both the hydrazone group and the trifluoromethyl group, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C24H12Cl2F6N2O2 |
|---|---|
Poids moléculaire |
545.3 g/mol |
Nom IUPAC |
(E)-1-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-N-[(E)-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]methanimine |
InChI |
InChI=1S/C24H12Cl2F6N2O2/c25-19-5-1-13(23(27,28)29)9-17(19)21-7-3-15(35-21)11-33-34-12-16-4-8-22(36-16)18-10-14(24(30,31)32)2-6-20(18)26/h1-12H/b33-11+,34-12+ |
Clé InChI |
WEVKUUJHHZRWLB-QNIRRPGASA-N |
SMILES isomérique |
C1=CC(=C(C=C1C(F)(F)F)C2=CC=C(O2)/C=N/N=C/C3=CC=C(O3)C4=C(C=CC(=C4)C(F)(F)F)Cl)Cl |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)C2=CC=C(O2)C=NN=CC3=CC=C(O3)C4=C(C=CC(=C4)C(F)(F)F)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2-Bromophenyl)-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993000.png)
![(2E)-N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-3-phenyl-2-propenamide](/img/structure/B11993005.png)

![(2Z)-2-[2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]hydrazinecarbothioamide](/img/structure/B11993018.png)
![[2-(4-Bromophenyl)-9-chloro-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-chlorophenyl)methanone](/img/structure/B11993025.png)
![N'-(4-Hydroxy-3,5-dimethoxybenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11993033.png)
![2-(3,4-Dimethoxyphenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B11993038.png)
![4-[4-(Benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile](/img/structure/B11993045.png)
![4-[(4-Nitro-benzylidene)-amino]-5-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B11993053.png)

![4-(6-(2-Methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylaniline](/img/structure/B11993068.png)
![7,9-Dichloro-2-(naphthalen-2-yl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11993085.png)

